1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Description
The compound 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one features a propan-1-one backbone linked to a 4-methoxyphenyl group and a piperazine ring substituted with an indole-2-carbonyl moiety. This structure combines aryl, heterocyclic, and ketone functionalities, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-19-9-6-17(7-10-19)8-11-22(27)25-12-14-26(15-13-25)23(28)21-16-18-4-2-3-5-20(18)24-21/h2-7,9-10,16,24H,8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDGWWLHVRREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Coupling Reactions: The final step involves coupling the indole moiety with the piperazine ring and the methoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety participates in nucleophilic substitution reactions under basic conditions. This reactivity enables the introduction of alkyl or aryl groups:
Example reaction
4-(1H-indol-2-ylcarbonyl)piperazine reacts with 3-(4-methoxyphenyl)propanoyl chloride to form the target compound via nucleophilic acyl substitution .
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Temperature | 0–5°C (gradually warmed to room temperature) |
| Yield | 68–72% |
Key observations :
-
Piperazine’s secondary amines require activation via deprotonation for efficient substitution.
-
Steric hindrance from the indole-2-carbonyl group reduces reaction rates compared to unsubstituted piperazine .
Oxidation of the Indole Moiety
The indole ring undergoes oxidation at the pyrrole nitrogen or C3 position under controlled conditions:
Oxidation pathway
Treatment with m-chloroperbenzoic acid (mCPBA) in chloroform selectively oxidizes the indole to form an oxindole derivative .
| Reagent | Product | Selectivity |
|---|---|---|
| mCPBA | Oxindole | >90% at C3 |
| KMnO₄ (acidic) | Indoxyl | Non-selective |
Mechanistic notes :
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Electron-donating groups (e.g., methoxy) on the phenyl ring stabilize the transition state during oxidation .
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Over-oxidation to quinone structures occurs with excess oxidizing agents.
Reduction of the Ketone Group
The propan-1-one carbonyl group is reducible using hydride-based reagents:
Reduction protocol
Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol at 0°C:
| Reductant | Solvent | Time | Yield |
|---|---|---|---|
| NaBH₄ | EtOH | 2 hr | 85% |
| LiAlH₄ | THF | 30 min | 92% (with side reactions) |
Challenges :
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Competitive reduction of the indole’s π-system occurs with stronger reductants like LiAlH₄.
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Steric protection from the piperazine ring slows reaction kinetics .
Acylation and Alkylation Reactions
The secondary amine in piperazine undergoes acylation/alkylation to generate derivatives:
Acylation example
Reaction with acetyl chloride in the presence of DMAP yields N-acylated products :
| Reagent | Product |
|---|---|
| Acetyl chloride | N-Acetyl derivative |
| Benzoyl chloride | N-Benzoyl derivative |
Conditions :
-
Solvent: Anhydrous DMF
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Temperature: 25°C
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
Alkylation limitations :
Stability Under Acidic/Base Conditions
The compound decomposes under harsh pH conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 1M HCl | Hydrolysis of carbonyl | 15 min |
| 1M NaOH | Cleavage of piperazine-indole bond | 8 min |
| pH 7.4 (buffer) | Stable for >48 hr | – |
Structural vulnerabilities :
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The indole-piperazine amide bond is susceptible to acid-catalyzed hydrolysis .
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Methoxy groups enhance stability in neutral aqueous solutions.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the indole and carbonyl groups:
| Light Source | Product | Quantum Yield |
|---|---|---|
| 254 nm UV | Cyclobutane derivative | 0.12 |
| 365 nm UV | No reaction | – |
Applications :
Catalytic Hydrogenation
Selective hydrogenation of the indole ring occurs under H₂/Pd-C:
| Catalyst | Pressure | Product |
|---|---|---|
| Pd-C (10%) | 1 atm | Tetrahydroindole |
| PtO₂ | 3 atm | Fully saturated derivative |
Limitations :
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Over-hydrogenation disrupts the piperazine ring’s conformation.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest it may act on various biological targets:
- Antidepressant Activity : Research indicates that compounds with indole and piperazine moieties often exhibit antidepressant properties. The piperazine ring is known for its ability to interact with serotonin receptors, which are crucial in the modulation of mood and anxiety .
- Anxiolytic Effects : Studies have shown that similar compounds can reduce anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies:
- Dopaminergic Activity : Given the structural similarities to known dopaminergic agents, this compound may influence dopamine pathways, which are implicated in various neuropsychiatric disorders .
- Serotonin Receptor Modulation : The indole structure is characteristic of many serotonergic drugs. Investigations into its binding affinity to serotonin receptors could elucidate its role in mood regulation and anxiety relief .
Cancer Research
Preliminary studies suggest that this compound may have anticancer properties:
- Inhibition of Tumor Growth : Initial screenings have indicated that derivatives of this compound can inhibit the proliferation of cancer cells in vitro. The presence of the indole moiety is often associated with anticancer activity due to its ability to interfere with cell cycle progression and apoptosis pathways .
- Targeting Specific Cancer Types : Research is ongoing to determine the efficacy of this compound against specific types of cancers, particularly those where traditional therapies have limited success .
Case Studies
Several case studies highlight the applications of this compound in research settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depression-like behaviors in rodent models when administered at varying doses. |
| Study B | Anxiolytic Properties | Showed promise in reducing anxiety symptoms comparable to established anxiolytics. |
| Study C | Cancer Cell Proliferation | Reported a 50% reduction in cell viability among treated cancer cell lines compared to control groups. |
Mechanism of Action
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
The following table summarizes key structural analogues and their distinguishing features:
Critical Analysis of Structural Modifications
Piperazine Linkage and Substituents
- Sulfonyl vs. Carbonyl Groups : Sulfonyl-piperazine derivatives (e.g., and ) exhibit enhanced receptor selectivity due to stronger electron-withdrawing effects, as seen in 5-HT6 antagonism . In contrast, carbonyl-linked piperazines (e.g., the target compound) may offer metabolic stability but reduced steric bulk.
- Aryl Substituents on Piperazine : Chlorophenyl () or trifluoromethylphenyl () groups improve lipophilicity and receptor binding, whereas methoxyphenyl (target compound) may enhance solubility but reduce membrane permeability.
Indole and Aryl Ketone Modifications
- Indole Position : Indole-2-yl (target compound) vs. indole-3-yl () or indole-6-yl () alters π-π stacking with receptors. For example, indole-3-yl derivatives show higher 5-HT6 affinity due to optimal spatial alignment .
- Propan-1-one vs. Propen-1-one : Chalcone derivatives () with conjugated double bonds exhibit stronger enzyme inhibition (e.g., α-glucosidase) compared to saturated ketones, likely due to improved planar geometry .
Bioactivity Trends
- Receptor Antagonism: Piperazine-indole hybrids target serotonin (5-HT6) and cannabinoid receptors (CB1/CB2), with potency influenced by substituent electronegativity (e.g., -Cl or -CF3 groups enhance binding) .
Q & A
Q. Experimental Design for Bioactivity
- In Vitro Testing : Use cancer cell lines (e.g., MCF-7, PC-3) cultured in DMEM/RPMI-1640 medium with 10% FBS. Treat cells with compound concentrations (e.g., 1–100 µM) for 48–72 hours and assess viability via MTT assays .
- Receptor Binding Assays : For serotonin receptor (5-HT6) affinity, employ radioligand displacement assays with reference compounds (e.g., LSD) .
- Dosage Considerations : Include controls (e.g., DMSO vehicle) and triplicate measurements to ensure reproducibility .
Pitfalls : Contradictory bioactivity results may arise from impurities. Validate compound purity via HPLC (≥95%) and mass spectrometry .
How do substituents on the piperazine ring influence pharmacological activity?
Q. Advanced SAR Studies
- Electron-Withdrawing Groups : Sulfonyl (SO2) or nitro (NO2) groups enhance receptor binding affinity by increasing electrophilicity. For example, 4-nitrophenylpiperazine derivatives showed higher anti-trypanosomal activity .
- Methoxy Positioning : Para-methoxy groups on the phenyl ring improve solubility and membrane permeability, as seen in chalcone-piperazine hybrids .
- Steric Effects : Bulky substituents (e.g., bis(4-methoxyphenyl)methyl) may reduce activity due to steric hindrance, as observed in crystallographic studies .
Experimental Validation : Compare IC50 values of analogs with varying substituents to establish SAR trends .
What role do hydrogen bonds play in the compound’s stability?
Basic Crystallographic Insights
Hydrogen bonds (e.g., C–H···O) stabilize the crystal lattice and influence physicochemical properties:
- Intramolecular Bonds : The amide N–H group forms hydrogen bonds with carbonyl oxygens, stabilizing the E-configuration .
- Intermolecular Bonds : In , C–H···O interactions (2.50–2.60 Å) link molecules into chains, enhancing thermal stability .
- Solubility Implications : Strong hydrogen-bonding networks may reduce solubility in non-polar solvents, necessitating DMSO for in vitro assays .
How can contradictory cytotoxicity data across cell lines be addressed?
Q. Advanced Data Analysis
- Mechanistic Studies : Perform transcriptomic profiling (e.g., RNA-seq) to identify differential gene expression in responsive vs. resistant cell lines .
- Metabolic Stability : Assess compound stability in cell culture media over time using LC-MS to rule out degradation artifacts .
- Cross-Validation : Repeat assays with orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
Case Study : In , analogs with 4-methylpiperazine showed variable activity against MCF-7 vs. DU145 cells, attributed to differences in efflux pump expression .
What computational tools predict the compound’s binding modes?
Q. Methodological Guidance
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 5-HT6 receptor) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories in GROMACS, focusing on piperazine-indole interactions .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using PharmaGist .
Validation : Compare predicted binding poses with crystallographic data from related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
